molecular formula C21H26N2O2 B2461528 1-{1-[3-(4-Methylphenoxy)propyl]benzimidazol-2-yl}butan-1-ol CAS No. 931961-54-5

1-{1-[3-(4-Methylphenoxy)propyl]benzimidazol-2-yl}butan-1-ol

Cat. No. B2461528
CAS RN: 931961-54-5
M. Wt: 338.451
InChI Key: GOVKXLZYSHFCQM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The benzimidazole ring system is a planar, aromatic, and heterocyclic. The presence of nitrogen in the five-membered ring introduces polarity and the potential for hydrogen bonding, which can have significant effects on the compound’s behavior in biological systems .

Chemical Reactions Benzimidazole can act as a base, forming salts upon reaction with acids. It can also act as a nucleophile, and its chemistry includes reactions such as alkylation, acylation, sulfonylation, and halogenation .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely and depends on their chemical structure. Some benzimidazole derivatives show biological activity by interacting with tubulin in cells, disrupting microtubule formation, and thus cell division .

Physical and Chemical Properties Benzimidazole is a white to off-white crystalline powder. It is slightly soluble in water, and soluble in many organic solvents .

Safety and Hazards

Like all chemicals, benzimidazole should be handled with care. It may cause irritation to the skin and eyes, and may be harmful if swallowed or inhaled .

Future Directions

Benzimidazole derivatives continue to be a focus of research due to their wide range of biological activities. Future research will likely continue to explore the synthesis of new benzimidazole derivatives and their potential applications .

properties

IUPAC Name

1-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-7-20(24)21-22-18-8-4-5-9-19(18)23(21)14-6-15-25-17-12-10-16(2)11-13-17/h4-5,8-13,20,24H,3,6-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVKXLZYSHFCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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